molecular formula C9H7NO2 B159182 Indole-7-carboxylic acid CAS No. 1670-83-3

Indole-7-carboxylic acid

Cat. No.: B159182
CAS No.: 1670-83-3
M. Wt: 161.16 g/mol
InChI Key: IPDOBVFESNNYEE-UHFFFAOYSA-N
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Description

Indole-7-carboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by a carboxylic acid group attached to the seventh position of the indole ring, making it a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mechanism of Action

Target of Action

Indole derivatives, including Indole-7-carboxylic acid, are known to interact with multiple receptors in the body, playing a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole and its derivatives, such as this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Biochemical Pathways

this compound is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota plays a crucial role in this process. Indole propionic acid (IPA), a derivative of indole, can be converted into indole acetic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .

Pharmacokinetics

It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis, where they interact with targets like mmpl3 and elicit potent anti-tb activity .

Result of Action

The result of this compound’s action is diverse due to its interaction with multiple targets. It’s known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action of this compound is influenced by environmental factors, particularly the gut microbiota. The interaction between the host and microorganism widely affects the immune and metabolic status . Dysbiosis and impaired intestinal barrier function can lead to the translocation of microbiota and its products, triggering the immune system, inducing chronic inflammation, and leading to systemic metabolic disorders .

Biochemical Analysis

Biochemical Properties

Indole-7-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels

Chemical Reactions Analysis

Types of Reactions: Indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-7-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • Indole-5-carboxylic acid

Comparison: Indole-7-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid, it exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDOBVFESNNYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061869
Record name 1H-Indole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-83-3
Record name 1H-Indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Record name 1H-indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the unique structural features of 1H-Indole-7-carboxylic acid and how are they confirmed?

A1: 1H-Indole-7-carboxylic acid features a carboxylic acid group (-COOH) at the 7th position of the indole ring. This structure is confirmed using various spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic peaks for the carboxyl group, while 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence and position of hydrogen atoms in the molecule. []

Q2: How does the structure of 1H-Indole-7-carboxylic acid influence its polymerization, and what is the significance of the resulting material?

A2: The carboxylic acid group and the N-H group in 1H-Indole-7-carboxylic acid facilitate hydrogen bonding interactions, playing a crucial role in the formation of nanowires during electropolymerization. [] These nanowires exhibit notable electrical conductivity (5 × 10−2 S cm−1) making them promising materials for applications like supercapacitors. []

Q3: How does 1H-Indole-7-carboxylic acid interact with biological targets, specifically the Insulin-like Growth Factor-1 Receptor (IGF-1R)?

A3: Research indicates that derivatives of 1H-Indole-7-carboxylic acid, such as 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, act as allosteric inhibitors of IGF-1R. [] This means they bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that modulate the receptor's activity.

Q4: What is the significance of the allosteric inhibition of IGF-1R by 1H-Indole-7-carboxylic acid derivatives?

A4: Allosteric inhibition of IGF-1R presents a promising approach for selectively interfering with specific cellular signaling pathways. [] This selectivity is crucial in drug development as it can minimize off-target effects and improve the safety profile of potential therapeutics.

Q5: What is the electrochemical performance of nanowires derived from 1H-Indole-7-carboxylic acid?

A5: Poly(indole-7-carboxylic acid) (PICA) nanowires exhibit a high specific capacitance of 373.2 F g−1 at a current density of 2.5 A g−1 in a 1.0 M H2SO4 solution. [] They also demonstrate excellent cycling stability, retaining 91% of their capacitance after 1000 charge-discharge cycles. [] These properties highlight their potential for high-performance energy storage devices.

Q6: What are the potential applications of 1H-Indole-7-carboxylic acid derivatives in medicinal chemistry?

A6: Derivatives of 1H-Indole-7-carboxylic acid have shown potential as inhibitors of cyclic adenosine-3′,5′-monophosphate phosphodiesterase. [] This enzyme plays a role in regulating cellular processes, and its inhibition can have therapeutic implications for various conditions.

Q7: How does the synthesis of 1H-Indole-7-carboxylic acid contribute to its research and applications?

A7: The development of novel synthetic routes for 1H-Indole-7-carboxylic acid is crucial for accessing this important building block efficiently. [, ] These methods enable researchers to explore its chemical properties, synthesize diverse derivatives, and investigate their potential in various fields.

Q8: Can you elaborate on the role of the "CI" subunit in the context of 1H-Indole-7-carboxylic acid derivatives and DNA alkylation?

A8: Studies utilizing the simplified "CI" subunit, 1,2,7,7a-tetrahydrocycloprop[1,2-c]indol-4-one, in place of the "CPI" subunit found in (+)-CC-1065 have provided valuable insights into the DNA alkylation mechanism. [] Despite being a more reactive alkylating agent, CI demonstrates a similar DNA alkylation profile to CPI. This suggests that the non-covalent binding selectivity of these agents plays a crucial role in directing the electrophilic subunit to specific A+T-rich regions of DNA for alkylation. []

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